4-n-Pentoxyphenethyl alcohol
Description
4-n-Pentoxyphenethyl alcohol (IUPAC: 2-[4-(pentyloxy)phenyl]ethanol) is a phenethyl alcohol derivative featuring a pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) substituent at the para position of the benzene ring. This compound belongs to a class of aromatic alcohols with diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. Its structure combines the hydrophilic ethanol moiety with a lipophilic pentyloxy chain, influencing its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(4-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-11-15-13-7-5-12(6-8-13)9-10-14/h5-8,14H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECGLYCRBBUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309817 | |
| Record name | 4-(Pentyloxy)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500548-00-5 | |
| Record name | 4-(Pentyloxy)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500548-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pentyloxy)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Pentoxyphenethyl alcohol can be synthesized through various methods. One common synthetic route involves the alkylation of phenethyl alcohol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{Br}(\text{CH}_2)_4\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{O}(\text{CH}_2)_4\text{CH}_3 + \text{KBr} ]
Industrial Production Methods
In an industrial setting, the production of 4-n-Pentoxyphenethyl alcohol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH~2~CH~2~OH) is susceptible to oxidation. Based on alcohol oxidation mechanisms (Source ):
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Oxidation to a ketone : Using strong oxidizing agents like CrO~3~ or KMnO~4~ under acidic conditions could convert the alcohol to 4-n-pentoxyphenylacetone.
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Selective oxidation : Catalytic oxidation with TEMPO/bleach systems might selectively yield the corresponding aldehyde, though steric effects from the pentoxy group could influence reactivity.
Esterification and Etherification
The hydroxyl group can participate in nucleophilic acyl substitution (Source , ):
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Ester formation : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) would produce 4-n-pentoxyphenethyl acetate.
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Sulfonate esters : Treatment with tosyl chloride (TsCl) could generate a tosylate intermediate, facilitating subsequent SN2 reactions (e.g., substitution with halides or amines).
Example Reaction Table
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Acetic anhydride, H~2~SO~4~ | 4-n-Pentoxyphenethyl acetate |
| Tosylation | TsCl, pyridine | 4-n-Pentoxyphenethyl tosylate |
Electrophilic Aromatic Substitution (EAS)
The para-pentoxy group is a strong electron-donating substituent, directing incoming electrophiles to the ortho and para positions (relative to the hydroxyl group). Potential reactions include:
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Nitration : Concentrated HNO~3~/H~2~SO~4~ would introduce a nitro group at the ortho or para positions.
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Sulfonation : Fuming H~2~SO~4~ could add a sulfonic acid group.
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Halogenation : Cl~2~ or Br~2~ in FeCl~3~/FeBr~3~ may yield dihalogenated products (Source , ).
Ether Cleavage
The pentoxy group (-O-C~5~H~11~) could undergo acid- or base-catalyzed cleavage (Source ):
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Acidic cleavage : HI or HBr at elevated temperatures might cleave the ether bond, yielding 4-hydroxyphenethyl alcohol and 1-iodopentane.
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Oxidative cleavage : Ozone or RuO~4~ could degrade the pentyl chain, though this is less likely without α-hydrogens.
Reductive Amination
The primary alcohol could react with amines in a reductive amination process (Source ):
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Reaction with ammonia or primary amines in the presence of NaBH~3~CN or H~2~/Raney Ni would yield secondary or tertiary amines (e.g., 4-n-pentoxyphenethylamine derivatives).
Biological and Catalytic Transformations
Phenethyl alcohol derivatives are often substrates for enzymatic modifications (Source , ):
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Esterase hydrolysis : Microbial enzymes might hydrolyze ester derivatives back to the parent alcohol.
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Dehydrogenase activity : Oxidation to the ketone by alcohol dehydrogenases in biological systems.
Scientific Research Applications
4-n-Pentoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 4-n-Pentoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-n-Pentoxyphenethyl alcohol with key analogs based on substituent effects:
<sup>*</sup>logP values estimated using substituent contribution methods.
Key Observations :
- Lipophilicity : The pentyloxy group significantly increases hydrophobicity compared to hydroxy (Tyrosol) or methoxy substituents. This aligns with trends observed in 4-benzyloxyphenethyl alcohol, where bulkier substituents elevate logP .
- Solubility : Longer alkoxy chains reduce water solubility, as seen in 4-benzyloxyphenethyl alcohol vs. Tyrosol .
Biological Activity
4-n-Pentoxyphenethyl alcohol is an organic compound classified under phenethyl alcohols, characterized by a benzene ring attached to an ethyl group and an alcohol functional group. Its molecular formula is C13H20O2, and it features a pentoxy group, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of 4-n-Pentoxyphenethyl alcohol, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 208.30 g/mol
- CAS Number : 500548-00-5
- Structure : The compound includes a five-carbon ether chain (pentoxy) attached to the benzene ring, which influences its solubility and reactivity.
Antimicrobial Activity
Research indicates that 4-n-Pentoxyphenethyl alcohol exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This activity has been observed against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | High |
| Escherichia coli | 1.0 mg/mL | Moderate |
| Pseudomonas aeruginosa | 2.0 mg/mL | Low |
Antioxidant Properties
The antioxidant activity of 4-n-Pentoxyphenethyl alcohol is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This property is crucial in preventing cellular damage associated with oxidative stress, thereby contributing to its potential therapeutic applications in diseases related to oxidative damage.
The biological activity of 4-n-Pentoxyphenethyl alcohol can be linked to several mechanisms:
- Cell Membrane Disruption : The pentoxy group enhances the compound's hydrophobicity, allowing it to integrate into microbial membranes.
- Free Radical Scavenging : The hydroxyl group in the alcohol structure plays a vital role in neutralizing free radicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of 4-n-Pentoxyphenethyl alcohol against Staphylococcus aureus demonstrated a significant reduction in bacterial count when treated with varying concentrations of the compound. The results indicated that concentrations as low as 0.5 mg/mL were effective in inhibiting bacterial growth.
Case Study 2: Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of 4-n-Pentoxyphenethyl alcohol showed that it effectively reduced oxidative stress markers in cultured human cells. This study highlighted its potential as a protective agent against oxidative damage in various diseases.
Comparison with Related Compounds
4-n-Pentoxyphenethyl alcohol shares similarities with other phenethyl alcohol derivatives, such as phenethyl alcohol and 4-n-butoxyphenethyl alcohol. However, the unique pentoxy group gives it distinct physicochemical properties that enhance its biological activity.
| Compound | Molecular Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| 4-n-Pentoxyphenethyl alcohol | C13H20O2 | High | Moderate |
| Phenethyl alcohol | C8H10O | Low | Low |
| 4-n-Butoxyphenethyl alcohol | C12H18O | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
